Ethyl 2-({[5-chloro-2-(methylsulfonyl)pyrimidin-4-yl]carbonyl}amino)benzoate
CAS No.:
Cat. No.: VC20201882
Molecular Formula: C15H14ClN3O5S
Molecular Weight: 383.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H14ClN3O5S |
|---|---|
| Molecular Weight | 383.8 g/mol |
| IUPAC Name | ethyl 2-[(5-chloro-2-methylsulfonylpyrimidine-4-carbonyl)amino]benzoate |
| Standard InChI | InChI=1S/C15H14ClN3O5S/c1-3-24-14(21)9-6-4-5-7-11(9)18-13(20)12-10(16)8-17-15(19-12)25(2,22)23/h4-8H,3H2,1-2H3,(H,18,20) |
| Standard InChI Key | HYRAQDSBYVKZKC-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=CC=CC=C1NC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features a pyrimidine ring substituted at the 2-position with a methylsulfonyl group () and at the 5-position with chlorine. A carbonyl-linked aminobenzoate moiety at the 4-position introduces an ethyl ester () and an aromatic benzene ring. This configuration enhances electrophilicity at the pyrimidine ring, facilitating nucleophilic substitution reactions .
Physicochemical Characteristics
Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 383.8 g/mol | |
| Density | 1.486 g/cm³ | |
| Melting Point | 87–89°C | |
| Boiling Point | 371.2°C at 760 mmHg | |
| Solubility | Low in water; soluble in DMF, DMSO |
The methylsulfonyl group contributes to polarity, while the ethyl ester enhances lipid solubility, balancing bioavailability .
Synthesis and Optimization
Synthetic Pathways
The synthesis involves a multi-step sequence:
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Pyrimidine Core Formation: 4-Chloro-2-(methylsulfonyl)pyrimidine is synthesized via sulfonation of 2-mercaptopyrimidine followed by chlorination .
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Carboxylation: Introduction of a carbonyl group at the 4-position using phosgene or thiophosgene .
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Esterification: Reaction with ethyl 2-aminobenzoate in the presence of in dimethylformamide (DMF) yields the final product .
Reaction Conditions
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Temperature: 0–5°C for chlorination; 60–80°C for amide coupling .
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Catalysts: Triethylamine for deprotonation; palladium catalysts for cross-coupling in modified routes .
Biological Activity and Mechanisms
Kinase Inhibition
Structural analogs of this compound exhibit dual inhibition of Plasmodium falciparum glycogen synthase kinase-3 (PfGSK3) and PfPK6, with IC values as low as 8 nM . The methylsulfonyl group likely interacts with ATP-binding pockets, while the benzoate moiety stabilizes hydrophobic interactions .
Applications in Drug Development
Antimalarial Candidates
Dual PfGSK3/PfPK6 inhibitors derived from this scaffold reduce Plasmodium growth by 80% at 1 µM, though off-target effects on human kinases remain a concern .
Comparative Analysis with Structural Analogs
Removing the methylsulfonyl group abolishes kinase inhibition, underscoring its critical role .
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